molecular formula C9H12N2O B1378386 5-Amino-4-methoxy-indoline CAS No. 200484-92-0

5-Amino-4-methoxy-indoline

Cat. No.: B1378386
CAS No.: 200484-92-0
M. Wt: 164.2 g/mol
InChI Key: JNPBZQJVAHJSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-methoxy-indoline is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-methoxy-indoline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the indoline to indole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indoline ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can have significant biological activities .

Scientific Research Applications

5-Amino-4-methoxy-indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxy-indoline involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.

    6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Exhibits significant antiviral properties.

    3,5-Bis(indolyl)-1,2,4-thiadiazoles: Shows cytotoxicity against human cancer cell lines.

Uniqueness: 5-Amino-4-methoxy-indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-3,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBZQJVAHJSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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